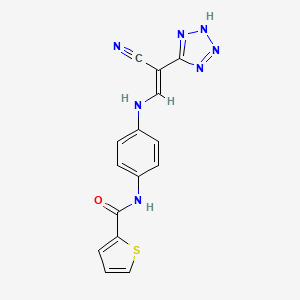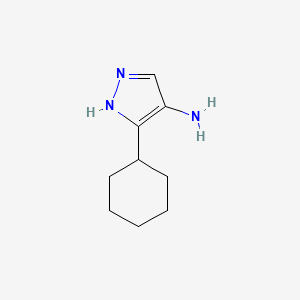
3-Cyclohexyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a cyclohexyl group at the 3-position and an amino group at the 4-position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse pharmacological properties and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylhydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include heating the mixture to facilitate cyclization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved yields. Catalysts such as palladium or rhodium may be employed to enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
3-Cyclohexyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit p38MAPK, a kinase involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole: Lacks the cyclohexyl group, making it less hydrophobic and potentially altering its biological activity.
4-Amino-1-methylpyrazole: Contains a methyl group instead of a cyclohexyl group, which can affect its pharmacokinetic properties.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Features a cyano group, which can significantly change its reactivity and biological interactions.
Uniqueness
3-Cyclohexyl-1H-pyrazol-4-amine is unique due to the presence of the cyclohexyl group, which enhances its hydrophobicity and may improve its ability to interact with hydrophobic pockets in proteins. This structural feature can lead to increased potency and selectivity in its biological activities compared to similar compounds .
Properties
IUPAC Name |
5-cyclohexyl-1H-pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h6-7H,1-5,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHZSKWFOVXBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
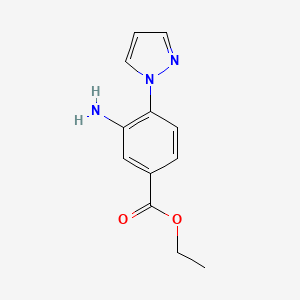
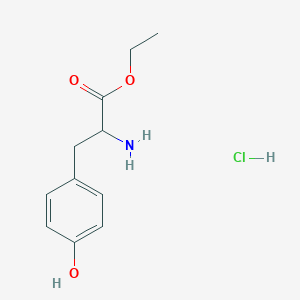
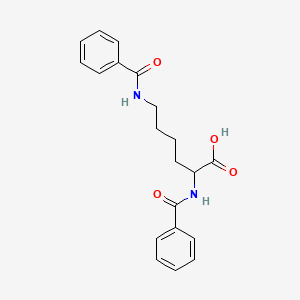
![7,7-Dimethyl-1-(((4-(2-pyridyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6331475.png)
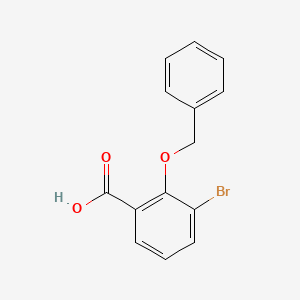
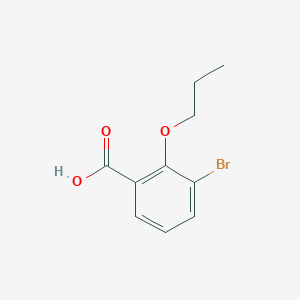

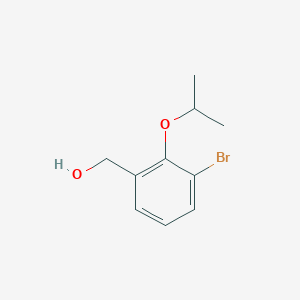




![Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine](/img/structure/B6331539.png)
